molecular formula C14H19F3N2 B13956875 N-benzyl-1,1,1-trifluoro-N-(piperidin-3-ylmethyl)methanamine

N-benzyl-1,1,1-trifluoro-N-(piperidin-3-ylmethyl)methanamine

Cat. No.: B13956875
M. Wt: 272.31 g/mol
InChI Key: ZWMCOHBPYBYYIY-UHFFFAOYSA-N
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Description

N-benzyl-1,1,1-trifluoro-N-(piperidin-3-ylmethyl)methanamine is a synthetic organic compound characterized by the presence of a benzyl group, a trifluoromethyl group, and a piperidin-3-ylmethyl group attached to a methanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1,1,1-trifluoro-N-(piperidin-3-ylmethyl)methanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzyl Intermediate: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable amine.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is incorporated using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Attachment of the Piperidin-3-ylmethyl Group: The piperidin-3-ylmethyl group is introduced through a reductive amination reaction using piperidine and formaldehyde.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1,1,1-trifluoro-N-(piperidin-3-ylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-benzyl-1,1,1-trifluoro-N-(piperidin-3-ylmethyl)methanamine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and psychiatric conditions.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of N-benzyl-1,1,1-trifluoro-N-(piperidin-3-ylmethyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-1,1,1-trifluoro-N-(trifluoromethyl)methanamine: Similar structure but with a trifluoromethyl group instead of a piperidin-3-ylmethyl group.

    N-benzyl-1,1,1-trifluoro-2-propanimine: Similar structure but with a propanimine group instead of a piperidin-3-ylmethyl group.

Uniqueness

N-benzyl-1,1,1-trifluoro-N-(piperidin-3-ylmethyl)methanamine is unique due to the presence of the piperidin-3-ylmethyl group, which can impart distinct pharmacological and physicochemical properties. This structural feature may enhance the compound’s binding affinity to specific receptors and improve its overall biological activity compared to similar compounds.

Properties

Molecular Formula

C14H19F3N2

Molecular Weight

272.31 g/mol

IUPAC Name

N-benzyl-1,1,1-trifluoro-N-(piperidin-3-ylmethyl)methanamine

InChI

InChI=1S/C14H19F3N2/c15-14(16,17)19(10-12-5-2-1-3-6-12)11-13-7-4-8-18-9-13/h1-3,5-6,13,18H,4,7-11H2

InChI Key

ZWMCOHBPYBYYIY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CN(CC2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

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